molecular formula C8H15ClF3NO B1379484 1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride CAS No. 1803590-25-1

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride

Cat. No.: B1379484
CAS No.: 1803590-25-1
M. Wt: 233.66 g/mol
InChI Key: QTYFWXMVARDHMF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride is a chemical compound with the molecular formula C8H15ClF3NO. This compound is characterized by the presence of an aminomethyl group, a trifluoromethyl group, and a cyclohexanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride typically involves several steps:

    Synthetic Routes and Reaction Conditions: The preparation begins with the cyclohexanol derivative, which undergoes a series of reactions to introduce the aminomethyl and trifluoromethyl groups. Common reagents used in these reactions include amines, trifluoromethylating agents, and catalysts to facilitate the reactions under controlled conditions.

    Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.

Chemical Reactions Analysis

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the aminomethyl or trifluoromethyl groups are replaced by other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents that facilitate the reactions under specific temperature and pressure conditions.

    Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

    Pathways Involved: The specific pathways affected by the compound depend on its chemical structure and the biological system in which it is studied. These pathways may include metabolic, signaling, or regulatory pathways.

Comparison with Similar Compounds

1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 1-aminomethyl-1-cyclohexanol hydrochloride and 4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride share structural similarities.

    Uniqueness: The presence of both aminomethyl and trifluoromethyl groups in this compound imparts unique chemical properties, making it distinct from other related compounds.

Properties

IUPAC Name

1-(aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO.ClH/c9-8(10,11)6-2-1-3-7(13,4-6)5-12;/h6,13H,1-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYFWXMVARDHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)(CN)O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-25-1
Record name 1-(aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Reactant of Route 2
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Reactant of Route 3
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Reactant of Route 4
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Reactant of Route 5
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Reactant of Route 6
1-(Aminomethyl)-3-(trifluoromethyl)cyclohexan-1-ol hydrochloride

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